D-Glutamic acid, N-(N-acetylglycyl)-

Description

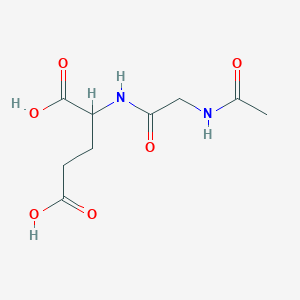

D-Glutamic acid, N-(N-acetylglycyl)- (CAS: 135701-69-8) is a modified amino acid derivative composed of D-glutamic acid linked to an N-acetylglycyl group. Its molecular formula is C₉H₁₄N₂O₆, with a molecular weight of 246.22 g/mol . Unlike the naturally predominant L-glutamic acid, the D-configuration confers distinct biochemical properties, such as resistance to enzymatic degradation by proteases, making it valuable in peptide synthesis and enzyme inhibition studies .

Properties

Molecular Formula |

C9H14N2O6 |

|---|---|

Molecular Weight |

246.22 g/mol |

IUPAC Name |

2-[(2-acetamidoacetyl)amino]pentanedioic acid |

InChI |

InChI=1S/C9H14N2O6/c1-5(12)10-4-7(13)11-6(9(16)17)2-3-8(14)15/h6H,2-4H2,1H3,(H,10,12)(H,11,13)(H,14,15)(H,16,17) |

InChI Key |

CQTYJLQESPLSOP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCC(=O)NC(CCC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of D-Glutamic acid, N-(N-acetylglycyl)- typically involves the coupling of N-acetylglycine with D-glutamic acid. This reaction is often carried out using peptide coupling reagents such as carbodiimides (e.g., EDC or DCC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). The reaction conditions usually involve anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF) to facilitate the coupling reaction .

Chemical Reactions Analysis

D-Glutamic acid, N-(N-acetylglycyl)- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl group, using nucleophiles like amines or thiols.

Common reagents and conditions for these reactions include mild temperatures and neutral to slightly basic pH. The major products formed depend on the specific reaction and conditions used .

Scientific Research Applications

D-Glutamic acid, N-(N-acetylglycyl)- has several scientific research applications:

Neurological Research: It is used to study excitatory mechanisms in the brain and the induction of seizures.

Pharmacology: The compound is used to investigate potential therapeutic targets for neurological disorders.

Biochemistry: It serves as a model compound for studying peptide interactions and modifications.

Industrial Applications: It can be used in the synthesis of other complex peptides and as a building block in pharmaceutical research.

Mechanism of Action

The mechanism by which D-Glutamic acid, N-(N-acetylglycyl)- exerts its effects involves its interaction with excitatory receptors in the brain. It is more potent than L-glutamic acid in inducing seizures, suggesting it has a higher affinity for certain excitatory pathways. The molecular targets include glutamate receptors, which play a crucial role in synaptic transmission and plasticity .

Comparison with Similar Compounds

N-Methylglutamic Acid (CAS: 35989-16-3)

- Structure: Features a methyl group on the amino group of glutamic acid (C₆H₁₁NO₄; MW: 161.16 g/mol) .

- Key Differences :

- Modification : Methylation reduces hydrogen-bonding capacity compared to the acetylglycyl group in the target compound.

- Biological Role : Used in metabolic studies as an analog to probe glutamate receptor specificity. Unlike the D-form, N-methyl-L-glutamic acid is a partial agonist at NMDA receptors .

- Applications : Less common in polymer synthesis but relevant in neurotransmitter research.

L-Isoleucine, N-[N-(N-Acetylglycyl)glycyl]- (CAS: 97530-35-3)

- Structure : Combines N-acetylglycyl-glycyl with L-isoleucine (C₁₂H₂₁N₃O₅; MW: 287.31 g/mol) .

- Key Differences :

- Backbone : Substitutes glutamic acid with isoleucine, altering hydrophobicity and side-chain interactions.

- Stereochemistry : The L-configuration contrasts with the D-glutamic acid in the target compound, affecting enzyme recognition.

- Utility : Primarily used in peptide mimetics for studying substrate specificity in proteases.

Poly-γ-D-Glutamic Acid (PGGA)

- Structure : Polymer of D-glutamic acid linked via γ-carboxyl groups .

- Key Differences: Polymerization: PGGA forms biodegradable capsules in Bacillus species, whereas the target compound is a monomeric derivative. Function: Serves as a virulence factor in pathogens, unlike the acetylated glycyl derivative, which is synthetic.

N-Acetylglycine Derivatives with Isotopic Labels

- Examples : N-Acetylglycine-d5 (CAS: 1219805-82-9) and N-Acetylglycine-¹³C₂,¹⁵N (CAS: 1202222-42-1) .

- Key Differences: Isotopic Substitution: Used for tracing metabolic pathways or NMR studies, unlike the non-labeled target compound. Applications: Critical in pharmacokinetics but lack the glutamic acid component for structural comparisons.

Structural and Functional Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.